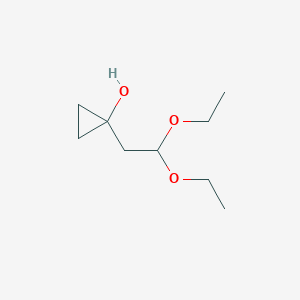
Cyclopropanol, 1-(2,2-diethoxyethyl)-
Overview
Description
“Cyclopropanol, 1-(2,2-diethoxyethyl)-” is a chemical compound with the molecular formula C9H18O3 . It is also known by other names such as “1-(2,2-diethoxyethyl)cyclopropanol” and "1-(2,2-diethoxyethyl)cyclopropan-1-ol" .
Synthesis Analysis
The synthesis of Cyclopropanol, 1-(2,2-diethoxyethyl)- can be achieved from ETHYL 3,3-DIETHOXYPROPIONATE and Ethylmagnesium bromide . More details about the synthesis can be found in the literature .Molecular Structure Analysis
The molecular structure of “Cyclopropanol, 1-(2,2-diethoxyethyl)-” consists of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 174.24 .Chemical Reactions Analysis
Cyclopropanols, including “Cyclopropanol, 1-(2,2-diethoxyethyl)-”, are known to undergo various chemical reactions. For instance, they can participate in ring-opening reactions . They can also undergo [3 + 4] cycloadditions to dienes and [3 + 2] additions to carbonyl groups .Scientific Research Applications
Synthesis of Arylcyclopropanols and Arylcyclopropyl Chlorides
Cyclopropanes with a trimethylsilyloxy group and an aryl group are synthesized and used as precursors for 1-arylcyclopropanols and arylcyclopropyl chlorides. This synthesis is a part of the study of small ring compounds, indicating the potential applications of these compounds in various chemical synthesis processes (Vecht, Steinberg, & Boer, 2010).
Generation of Cyclopropanone Ethyl Hemiacetal
Cyclopropanone ethyl hemiacetal is generated from ethyl 3-chloropropanoate, suggesting its application in the synthesis of intermediate compounds used in various organic reactions (Salaun & Marguerite, 2003).
Catalytic Fragmentation of Tertiary Cyclopropanol Compounds
Tertiary cyclopropanol compounds undergo fragmentation in the presence of vanadyl acetylacetonate and oxygen, leading to the formation of β-hydroxyketones, β-diketones, and peroxides. This indicates the reactivity of these compounds under specific catalytic conditions and their potential use in creating complex molecules (Kirihara et al., 2005).
Dual Photoredox and Nickel-Catalyzed Arylation and Alkenylation of Cyclopropanols
Cyclopropanols are used in dual photoredox and nickel-catalyzed reactions with organic halides. This method leads to β-substituted ketones, highlighting the role of cyclopropanols in complex organic synthesis (Varabyeva et al., 2021).
Use of Cyclopropanone Equivalent in Synthesis
A cyclopropanone derivative, namely 1-(arylsulfonyl)cyclopropanol, is used to react with terminal acetylenes and disubstituted amines in water. This provides a new synthesis method for 1-alkynyl cyclopropylamines, demonstrating the application of cyclopropanol derivatives in synthesizing amines (Liu et al., 2008).
Safety and Hazards
properties
IUPAC Name |
1-(2,2-diethoxyethyl)cyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-11-8(12-4-2)7-9(10)5-6-9/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOVGQDMOFUDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1(CC1)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463293 | |
| Record name | Cyclopropanol, 1-(2,2-diethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832142-17-3 | |
| Record name | Cyclopropanol, 1-(2,2-diethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



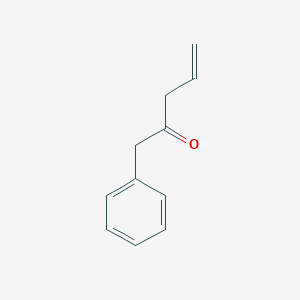

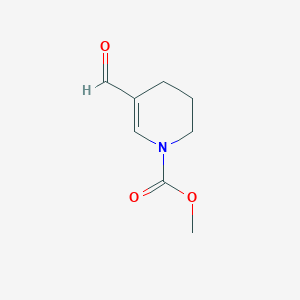
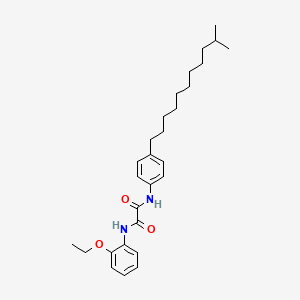

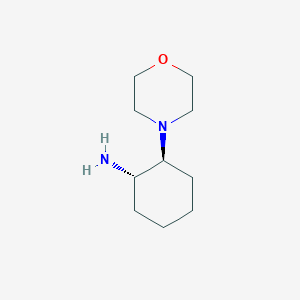


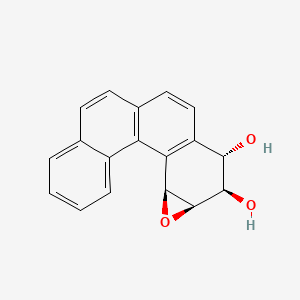
![4(1H)-Pyrimidinone, 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-](/img/structure/B3057563.png)
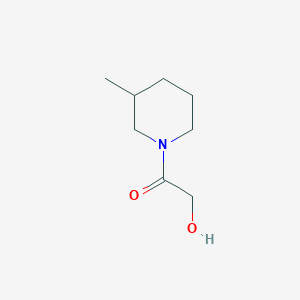
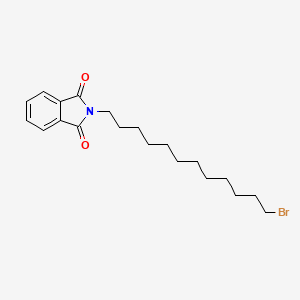
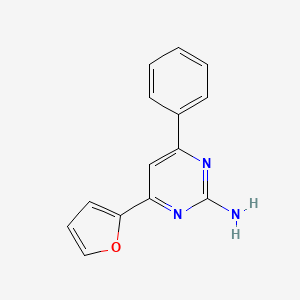
![2-[4-(1-Piperidinyl)butoxy]benzaldehyde](/img/structure/B3057574.png)